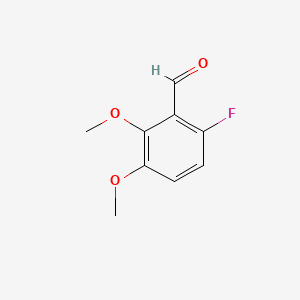
ethyl 1-ethyl-3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-ethyl-3,5-dimethyl-4-((4-methylbenzyl)carbamoyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C20H26N2O3 and its molecular weight is 342.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Spectroscopic Properties Analysis
A significant application of Ethyl 1-Ethyl-3,5-Dimethyl-4-((4-Methylbenzyl)Carbamoyl)-1H-Pyrrole-2-Carboxylate in scientific research is in the study of molecular structure and spectroscopic properties. Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT, have been utilized to investigate the molecular structure, electronic transitions, and vibrational analysis of related compounds. These studies provide insights into the formation mechanisms, stabilization energy of various intra- and intermolecular interactions, and the potential for forming dimers through hydrogen bonding. Such research aids in understanding the chemical and physical properties of these compounds, which can be crucial for their application in various fields including material science and pharmaceuticals (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).
Synthesis and Characterization
The synthesis and characterization of compounds related to this compound also represent a key area of application. These compounds have been synthesized and characterized using various spectroscopic techniques such as FT-IR, 1H NMR, UV–Visible, and Mass spectroscopy. Through the synthesis of these compounds, researchers can explore their potential applications and understand their reactivity and stability. The characterization of these compounds allows for a deeper understanding of their chemical structures and properties, which is fundamental for their application in the development of new materials or drugs (Idhayadhulla, Kumar, & Nasser, 2010).
Chemical Reactivity and Interactions Analysis
Another research application focuses on the analysis of chemical reactivity and interactions within molecules. Studies have utilized DFT calculations to analyze local reactivity descriptors, such as Fukui functions and electrophilicity indices, to determine the reactive sites within molecules. This research is vital for predicting how these compounds might react under various conditions, which is crucial for their use in synthetic chemistry and drug design. Understanding the nature of intra- and intermolecular interactions, including hydrogen bonding and charge transfer, provides essential insights into how these compounds can be utilized in creating more efficient and targeted chemical reactions (Singh, Kumar, Tiwari, & Rawat, 2012).
Non-Linear Optical (NLO) Materials Research
Research into the potential use of these compounds as non-linear optical (NLO) materials is another area of interest. NLO materials have applications in various technological fields, including telecommunications and information processing. Studies on related compounds have involved the calculation of first hyperpolarizability, which is a measure of the NLO response of the material. These investigations can lead to the development of new NLO materials with improved efficiency and stability for use in optical devices (Singh, Rawat, & Sahu, 2014).
特性
IUPAC Name |
ethyl 1-ethyl-3,5-dimethyl-4-[(4-methylphenyl)methylcarbamoyl]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-6-22-15(5)17(14(4)18(22)20(24)25-7-2)19(23)21-12-16-10-8-13(3)9-11-16/h8-11H,6-7,12H2,1-5H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZODAFSYWQONR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCC2=CC=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2400578.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(dimethylamino)-1-phenyl-2-propen-1-one](/img/structure/B2400579.png)
![1-[(3-nitrophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2400582.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2400586.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2400588.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one](/img/structure/B2400589.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2400592.png)
![2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2400593.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2400594.png)
![N-(3-chloro-2-methylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2400595.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2400597.png)
![[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2400598.png)
